

# Ddr1-IN-5: A Technical Guide for Investigating Fibrosis Pathways

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## Compound of Interest

Compound Name: Ddr1-IN-5

Cat. No.: B8242455

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This technical guide provides an in-depth overview of the role of Discoidin Domain Receptor 1 (DDR1) in fibrosis and the application of selective inhibitors, exemplified by the compound **Ddr1-IN-5**, in its investigation. While specific public data on a compound named "**Ddr1-IN-5**" is not available, this guide will utilize data from a representative and potent DDR1 inhibitor, compound 2.45, to illustrate the principles and methodologies for exploring fibrosis pathways.

## Introduction to DDR1 in Fibrosis

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen. [1][2] Under normal physiological conditions, DDR1 expression is low in most adult tissues. However, its expression is significantly upregulated in various pathological conditions, including a wide range of fibrotic diseases affecting organs such as the kidney, liver, lung, and heart. [1][3]

Activation of DDR1 by collagen initiates a cascade of downstream signaling events that contribute to the pathogenesis of fibrosis. These include promoting inflammation, stimulating the secretion of pro-fibrotic cytokines like TGF- $\beta$ , and directly inducing the transcription of collagen. [4] The central role of DDR1 in mediating these pro-fibrotic processes makes it an attractive therapeutic target for anti-fibrotic drug development. [1]

## Quantitative Data for a Representative DDR1 Inhibitor (Compound 2.45)

The following tables summarize the quantitative data for compound 2.45, a selective DDR1 inhibitor that has been investigated in preclinical models of fibrosis.

Table 1: In Vivo Efficacy of Compound 2.45 in a Mouse Model of Alport Syndrome

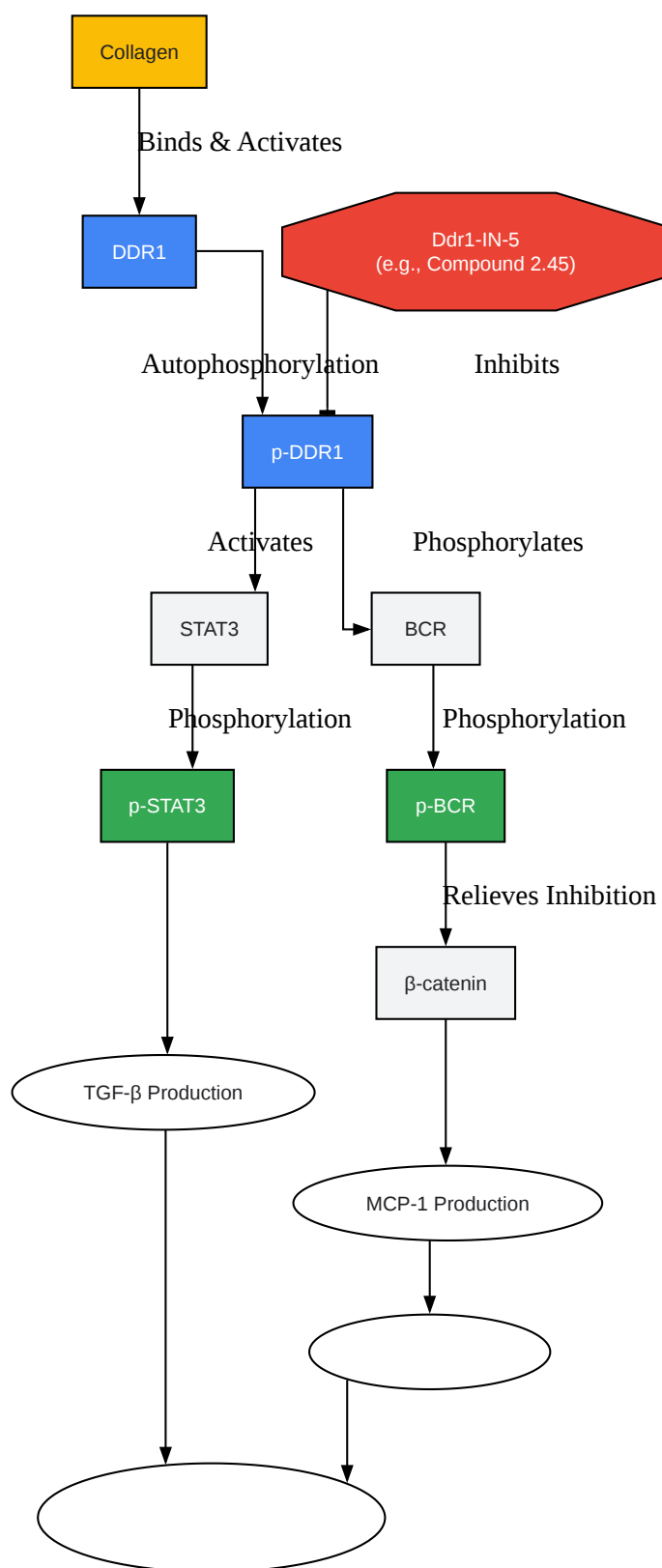
Parameter	Genotype	Treatment	Result	Fold Change/Per cent Reduction	p-value
Albumin/Creatinine Ratio	Col4a3-/-	Vehicle	-	-	-
Col4a3-/-	2.45 (90 mg/kg)	Significant Reduction	Not specified	< 0.023	
Blood Urea Nitrogen (BUN)	Col4a3-/-	Vehicle	-	-	-
Col4a3-/-	2.45 (90 mg/kg)	Significant Reduction	Not specified	Not specified	
Serum Creatinine	Col4a3-/-	Vehicle	Increased vs. WT	-	< 0.0001
Col4a3-/-	2.45 (90 mg/kg)	Non-significant trend in reduction	Not specified	Not specified	
Renal Fibrosis (Picro Sirius Red)	Col4a3-/-	Vehicle	-	-	-
Col4a3-/-	2.45 (90 mg/kg)	Significant Reduction	Not specified	Not specified	
Smooth Muscle Actin ( $\alpha$ -SMA) Staining	Col4a3-/-	Vehicle	-	-	-
Col4a3-/-	2.45 (90 mg/kg)	Significant Reduction	Not specified	Not specified	

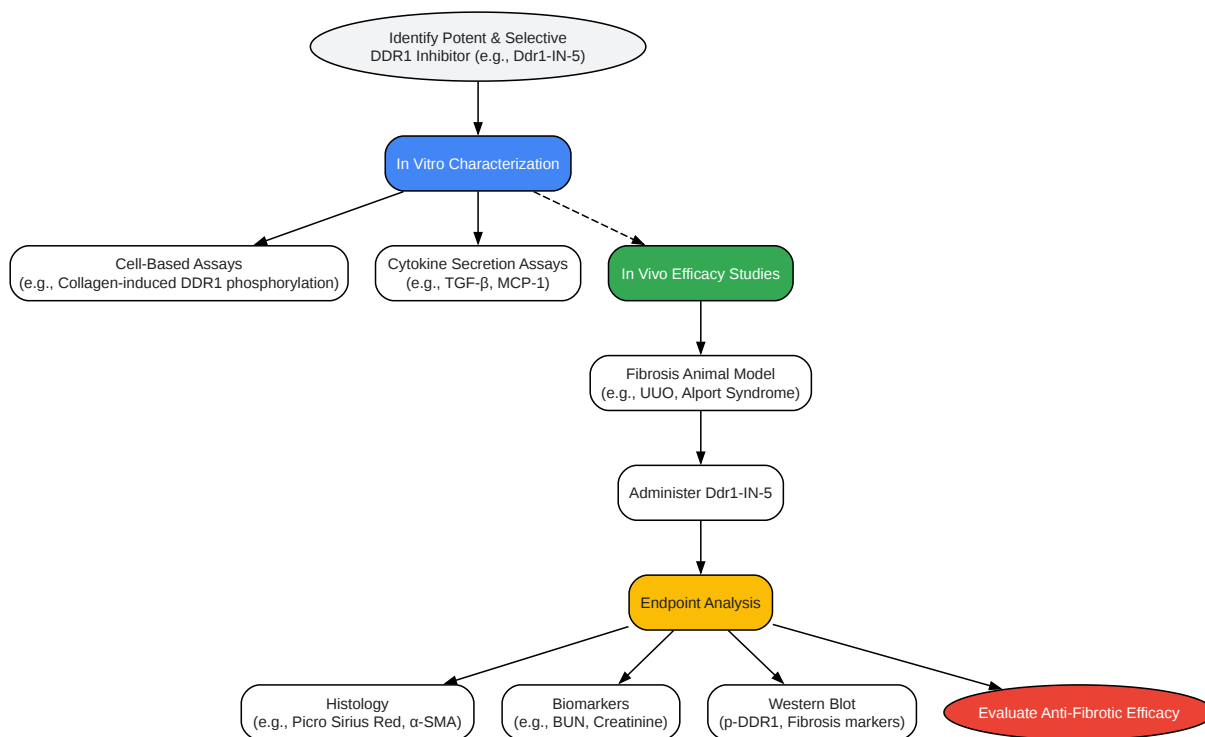
Collagen I Accumulation	Col4a3-/-	Vehicle	-	-	-
Col4a3-/-	2.45 (90 mg/kg)	Significant Reduction	Not specified	Not specified	

Data extracted from a study on a genetic mouse model of Alport Syndrome, a disease characterized by progressive kidney fibrosis.[5]

## Key Signaling Pathways in DDR1-Mediated Fibrosis

DDR1 activation by collagen triggers multiple downstream pathways that culminate in a fibrotic response. A key mechanism involves the regulation of pro-inflammatory and pro-fibrotic gene expression.





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